(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine
Overview
Description
“(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine” is a chemical compound that belongs to the class of 1,2,4-triazines . 1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazine derivatives, including “(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine”, is characterized by a six-membered heterocyclic ring, analogous to the benzene ring but with three carbons replaced by nitrogens .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine” are not provided in the available sources .Scientific Research Applications
Synthesis and Antimicrobial Activities
One area of application for compounds with structures similar to (2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine is in the synthesis of antimicrobial agents. Researchers have synthesized novel 1,2,4-triazole derivatives, demonstrating good to moderate antimicrobial activities against various microorganisms. This indicates the potential for these compounds to be used in developing new antimicrobial agents (H. Bektaş et al., 2007).
Heterocyclic Compound Synthesis
The synthesis of new heterocyclic compounds, including the use of chlorophenyl and triazolo[4,3-b]pyridazin moieties, has been explored for the development of various fused ring structures. These compounds are synthesized through reactions involving hydrazinyl derivatives and have potential applications in creating materials with unique chemical properties (Z. Abbas et al., 2017).
Anticancer Activity Evaluation
Compounds related to (2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine have been synthesized and evaluated for their in vitro anticancer activities. For instance, novel triazol-3-one derivatives have shown promising results against a panel of human tumor cell lines, highlighting the potential of such compounds in cancer research and treatment (P. Kattimani et al., 2013).
Development of Anticonvulsant Agents
The search for new anticonvulsant agents has led to the synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives, demonstrating significant anticonvulsant activity with lower neurotoxicity. These findings open up possibilities for the development of safer anticonvulsant medications (Zheng-Qi Dong et al., 2012).
Antimicrobial Activity Enhancement
The facile synthesis of novel triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties has been reported, showing significant antimicrobial activities against both Gram-positive and Gram-negative bacterial strains. This research underscores the potential of such compounds to enhance antimicrobial efficacy (M. Idrees et al., 2019).
Safety And Hazards
Future Directions
The future directions for research on “(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, more detailed studies on their synthesis, chemical reactions, and mechanisms of action could provide valuable insights .
properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c14-10-3-1-2-9(8-10)13-17-16-11-4-5-12(18-19(11)13)20-7-6-15/h1-5,8H,6-7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUDOZRPZQUDSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C3N2N=C(C=C3)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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